[(2,4-Difluoro-3-methoxyphenyl)methyl](methyl)amine hydrochloride
Description
(2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride is an organic compound that features a difluoromethoxyphenyl group attached to a methylamine moiety
Properties
Molecular Formula |
C9H12ClF2NO |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(2,4-difluoro-3-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-5-6-3-4-7(10)9(13-2)8(6)11;/h3-4,12H,5H2,1-2H3;1H |
InChI Key |
IURQMUGEXXIKCX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)F)OC)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The difluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups into the aromatic ring.
Scientific Research Applications
(2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can enhance binding affinity to certain receptors or enzymes, while the methylamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-3-methoxybenzylamine
- 2,4-Difluoro-3-methoxyphenethylamine
- 2,4-Difluoro-3-methoxyphenylacetic acid
Uniqueness
(2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride is unique due to the presence of both difluoro and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with a methylamine moiety provides a distinct profile compared to similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
(2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a difluorinated aromatic ring and a methoxy group, this compound has been investigated for its applications in various therapeutic areas, particularly in antiviral and neuropharmacological contexts.
Chemical Structure and Properties
The molecular formula of (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride is C11H13ClF2N, indicating the presence of chlorine, fluorine, nitrogen, carbon, and hydrogen. The difluorinated and methoxy substituents enhance its lipophilicity and receptor selectivity, which are critical for its biological activity.
Antiviral Properties
Preliminary studies suggest that (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride exhibits significant antiviral activity. It has been specifically investigated for its potential as an anti-HIV agent , demonstrating the ability to inhibit viral replication mechanisms. This activity is attributed to its interaction with viral enzymes or receptors involved in the HIV life cycle.
Neuropharmacological Effects
Compounds with similar structures often exhibit neuropharmacological effects. Research indicates that (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride may modulate neurotransmitter systems, potentially influencing conditions such as depression or anxiety. The exact mechanisms remain under investigation but may involve the modulation of serotonin or dopamine pathways.
The mechanism of action for (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride involves selective binding to specific receptors or enzymes relevant in disease pathways. Interaction studies have utilized various techniques such as:
- Receptor Binding Assays : To assess the affinity of the compound for target receptors.
- Enzyme Inhibition Studies : To evaluate its potential to inhibit key enzymes involved in viral replication or neurotransmitter metabolism.
Comparative Analysis with Similar Compounds
The following table compares (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride with structurally similar compounds that exhibit unique biological activities:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)methanamine | Contains a methoxy group and fluorine | Known for antidepressant properties |
| 2-(3,4-Dimethoxyphenyl)-N-methylethanamine Hydrochloride | Two methoxy groups present | Used primarily as an impurity reference |
| N-[2,4-Difluorophenyl]methylamine | Lacks the methoxy group | Exhibits different biological activities related to anti-cancer research |
The presence of both difluorinated and methoxy substituents in (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride enhances its biological profile compared to these similar compounds.
Case Studies and Research Findings
- Anti-HIV Activity : A study demonstrated that (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride significantly inhibited HIV replication in vitro. The compound's effectiveness was measured using viral load assays over various concentrations.
- Neuropharmacological Investigation : In a behavioral study on rodents, administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests, suggesting potential anxiolytic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
